molecular formula C19H28B2F2O5 B2941315 2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester CAS No. 2096332-73-7

2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester

Cat. No.: B2941315
CAS No.: 2096332-73-7
M. Wt: 396.04
InChI Key: NSADMYCXJHVNBT-UHFFFAOYSA-N
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Description

“2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2096332-73-7 . It has a molecular weight of 396.05 and its IUPAC name is 2,4-difluoro-3,5-bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl methyl ether .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H28B2F2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(24-9)15(23)13(14(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3 .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling . They can be converted into a broad range of functional groups . Protodeboronation of pinacol boronic esters has been achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of an oxidizing agent .


Physical and Chemical Properties Analysis

This compound is stored at refrigerated temperatures .

Scientific Research Applications

Versatile Intermediates for Polymer Synthesis

A study by Neilson et al. (2007) explored the use of aryl diboronic acids, including derivatives similar to the specified compound, in the synthesis of chromophore-containing perfluorocyclobutyl (PFCB) polymers. These polymers exhibit high molecular weights, superb thermal stability, and excellent processability. Their photoluminescence studies reveal potential applications in tailored light emission materials for a broad spectrum of visible light (Neilson et al., 2007).

Advancements in Cross-Coupling Reactions

Takagi et al. (2002) demonstrated the synthesis of 1-alkenylboronic acid pinacol esters through palladium-catalyzed cross-coupling reactions, offering a pathway to synthesize unsymmetrical 1,3-dienes. This method underscores the role of boronic acid esters in facilitating complex organic transformations, potentially including the targeted compound (Takagi et al., 2002).

Phosphorescence from Arylboronic Esters

Shoji et al. (2017) uncovered the phosphorescence properties of simple arylboronic esters, including those related to 2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester, in the solid state at room temperature. This finding opens new avenues for the development of heavy-atom-free organic phosphorescent materials for applications in optical and electronic devices (Shoji et al., 2017).

Hyperbranched Polythiophene Synthesis

Segawa et al. (2013) reported the synthesis of hyperbranched polythiophene with nearly 100% branching via the Suzuki–Miyaura coupling reaction, utilizing phenyl boronic acid pinacol ester. This highlights the utility of boronic acid esters in creating highly branched polymers with potential applications in electronic materials (Segawa et al., 2013).

Stereoselective Borylation of gem-Difluoroalkenes

Zhang et al. (2017) developed a method for synthesizing (Z)-fluorinated alkenylboronic acid pinacol esters through Cu-catalyzed stereoselective borylation. This process emphasizes the strategic use of boronic acid esters in synthesizing fluorinated compounds, which are highly sought after in pharmaceutical and agrochemical industries (Zhang et al., 2017).

Mechanism of Action

Properties

IUPAC Name

2-[2,4-difluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28B2F2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(24-9)15(23)13(14(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSADMYCXJHVNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)B3OC(C(O3)(C)C)(C)C)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28B2F2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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